molecular formula C16H22N2O3 B6971569 1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one

1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one

Cat. No.: B6971569
M. Wt: 290.36 g/mol
InChI Key: IVEQGDIKYYMGKJ-UHFFFAOYSA-N
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Description

1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and a propanoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using propanoyl chloride or propanoic anhydride in the presence of a base such as pyridine.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine rings through an ether linkage, typically using a base such as sodium hydride and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

1-(2-propanoylpiperidin-1-yl)-2-pyridin-3-yloxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-15(19)14-8-4-5-10-18(14)16(20)12(2)21-13-7-6-9-17-11-13/h6-7,9,11-12,14H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEQGDIKYYMGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCN1C(=O)C(C)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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